1-(Trimethylsilyl)hex-4-en-1-yn-3-one
Description
Properties
CAS No. |
53723-96-9 |
|---|---|
Molecular Formula |
C9H14OSi |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-trimethylsilylhex-4-en-1-yn-3-one |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
MMPURATXAVXEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4-Dimethyl-1-(Trimethylsilyl)pent-1-yn-3-one
Structural Differences :
- Chain Length/Substituents : The pentyn-3-one backbone (vs. hex-4-en-1-yn-3-one) includes 4,4-dimethyl groups, introducing steric hindrance absent in the target compound.
- Applications: Both compounds serve as alkyne precursors, but the enone in 1-(Trimethylsilyl)hex-4-en-1-yn-3-one enables dual reactivity (e.g., as a dienophile or Michael acceptor), unlike the purely alkyne-focused pentynone .
Data Table :
| Property | This compound | 4,4-Dimethyl-1-(Trimethylsilyl)pent-1-yn-3-one |
|---|---|---|
| Molecular Formula | C₉H₁₄OSi | C₉H₁₆OSi |
| Key Functional Groups | Enone, Alkyne, TMS | Alkyne, Ketone, TMS, Dimethyl |
| Steric Hindrance | Low | High (4,4-dimethyl) |
| Reactivity Profile | Enone-mediated cycloadditions | Alkyne-focused reactions |
2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate
Structural Differences :
- Silyl Group : Triethylsilyl (TES, bulkier) vs. trimethylsilyl (TMS). TES increases steric protection but may reduce solubility in polar solvents.
- Backbone : Cyclohexene ring (rigid) vs. linear hexene chain (flexible).
- Applications: The TES compound is a cyclohexyne precursor, leveraging strain release for reactivity. In contrast, the target compound’s enone system may facilitate tandem reactions (e.g., Diels-Alder followed by alkyne activation) .
Furan-Based Trimethylsilyl Derivatives (e.g., Methyl 2-{1-(Trimethylsilyl)ethyl}furan-3-carboxylate)
Structural Differences :
- Aromaticity: Furan rings (electron-rich dienes) vs. non-aromatic enone systems.
- Reactivity: Furan derivatives participate as dienes in Diels-Alder reactions, whereas the target compound’s enone acts as a dienophile.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Trimethylsilyl)hex-4-en-1-yn-3-one, and how can regioselectivity be ensured?
Answer: The synthesis of silyl-substituted enynones often involves silylation of alkynyl precursors under anhydrous conditions. A critical step is the regioselective introduction of the trimethylsilyl group, typically achieved via lithiation followed by quenching with chlorotrimethylsilane. For example, analogous compounds like 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran (CAS 15 in ) highlight the use of silyl-protecting groups to stabilize reactive intermediates. To ensure regioselectivity, low-temperature conditions (-78°C) and steric control via bulky bases (e.g., LDA) are recommended. Post-synthetic purification via column chromatography with inert solvents (hexane/ethyl acetate) minimizes hydrolysis of the silyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : and NMR for identifying the silyl group (δ ~0.1–0.3 ppm for Si(CH)) and enynone backbone.
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2200 cm) functionalities.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereoelectronic effects in silylated compounds .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition or conjugate addition reactions?
Answer: The trimethylsilyl group acts as both a steric shield and an electron donor. In cycloadditions (e.g., Diels-Alder), it stabilizes transition states by hyperconjugation, as observed in trapping reactions of silylated furans with methyl acrylate ( ). Computational studies (e.g., DFT) can quantify steric effects by analyzing bond angles and charge distribution. For conjugate additions, the silyl group reduces electrophilicity at the α-position, directing nucleophiles to the β-carbon. Experimental validation via kinetic isotope effects or Hammett plots is advised to resolve mechanistic ambiguities .
Q. How can contradictions between experimental and computational data on reaction pathways be resolved?
Answer: Discrepancies often arise from incomplete solvent or temperature modeling in simulations. Strategies include:
- Cross-Validation : Compare experimental kinetics (e.g., Arrhenius plots) with DFT-calculated activation energies.
- High-Resolution XRD : Use SHELX-refined crystal structures () to benchmark computational geometries.
- Isotopic Labeling : Track regioselectivity in intermediates (e.g., -labeling) to validate proposed mechanisms.
For example, thermochemical data from NIST () can reconcile enthalpy discrepancies in reaction steps .
Q. What strategies are effective for isolating and characterizing reactive intermediates derived from this compound?
Answer:
- Trapping Reactions : Use dienophiles (e.g., methyl acrylate) to stabilize transient intermediates, as demonstrated in Diels-Alder trapping of silylated furans ().
- Low-Temperature Spectroscopy : Cryogenic NMR or IR (e.g., 77 K) to "freeze" short-lived species.
- In Situ Monitoring : Time-resolved UV-vis or Raman spectroscopy to track intermediate formation.
For air-sensitive intermediates, Schlenk-line techniques or glovebox setups are critical .
Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
Answer:
- Hydrolysis Kinetics : Monitor silyl group degradation via NMR in protic solvents (e.g., MeOH/HO mixtures).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert vs. oxidative atmospheres.
- Solvent Screening : Test solubility and reactivity in polar aprotic (DMF, THF) vs. nonpolar solvents (toluene). Safety protocols from analogous silylated compounds () should guide handling .
Methodological Considerations
- Computational Tools : Gaussian or ORCA for DFT studies, referencing thermochemical databases () for enthalpy/entropy validation.
- Safety Protocols : Follow guidelines from safety data sheets () for handling moisture-sensitive silyl compounds.
- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX formats) and XRD refinement logs (SHELX output files) for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
